3-Amino-5-methylbenzotrifluoride

Description

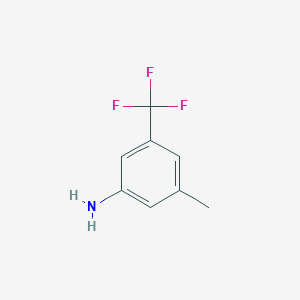

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDJMBLMXGCHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372223 | |

| Record name | 3-Methyl-5-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96100-12-8 | |

| Record name | 3-Methyl-5-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal and process chemistry. The trifluoromethyl group (-CF3), in particular, is highly valued for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8), also known as 3-methyl-5-(trifluoromethyl)aniline, has emerged as a critical intermediate, providing a versatile platform for the synthesis of complex, high-value compounds. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights relevant to researchers in the field.

Physicochemical Properties and Structural Attributes

This compound is an off-white solid that possesses a unique combination of functional groups: a nucleophilic amino group, a methyl group, and an electron-withdrawing trifluoromethyl group on an aromatic ring.[3] This distinct substitution pattern governs its reactivity and makes it a valuable synthon.

| Property | Value | Source |

| CAS Number | 96100-12-8 | [4][5] |

| Molecular Formula | C8H8F3N | [4] |

| Molecular Weight | 175.15 g/mol | [4] |

| Appearance | Off-white solid | [3] |

| IUPAC Name | 3-methyl-5-(trifluoromethyl)aniline | [4] |

| pKa (estimated for 3-(trifluoromethyl)aniline) | ~3.5 | [6] |

| LogP (estimated for 3-(trifluoromethyl)aniline) | ~2.1 | [7] |

The presence of the trifluoromethyl group significantly impacts the electronic properties of the aniline ring, reducing the basicity of the amino group compared to non-fluorinated anilines. This modulation of reactivity is a key consideration in synthetic planning.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially viable route to this compound involves a two-step process: the nitration of a suitable benzotrifluoride precursor followed by the reduction of the resulting nitro group.

Caption: General synthetic route to this compound.

Experimental Protocol: Reduction of a Nitro Aromatic Precursor

Reaction: Catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene.

Materials:

-

3,5-Bis(trifluoromethyl)nitrobenzene (1 mol)

-

Ethyl acetate (500 g)

-

Palladium on carbon (Pd/C) catalyst (5 g)

-

Autoclave

-

Hydrogen gas source

Procedure:

-

Charge a 1L autoclave with 259g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene and 500g of ethyl acetate.[6]

-

Add 5g of palladium-carbon catalyst to the mixture.[6]

-

Seal the autoclave and raise the temperature to 60°C.[6]

-

Pressurize the autoclave with hydrogen gas to 2 MPa.[6]

-

Maintain the temperature and pressure for 20 hours with stirring.[6]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by distillation to obtain 3,5-bis(trifluoromethyl)aniline.[6]

Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material. The final product should be characterized by NMR and melting point analysis to confirm its identity and purity.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a publicly available, citable spectrum for this specific molecule is elusive, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as singlets or complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet around 2.3 ppm.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The methyl carbon will resonate in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol ).

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile building block for more complex molecules with desired biological activities. The amino group serves as a handle for a variety of chemical transformations, allowing for its incorporation into a wide range of scaffolds.

Key Synthetic Transformations

The amino group of this compound is a versatile functional handle for constructing more complex molecules, particularly through carbon-nitrogen and carbon-carbon bond-forming reactions. For drug development professionals, mastering these transformations is key to leveraging the full potential of this intermediate.

Caption: Key reactions for the derivatization of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] This reaction allows for the coupling of anilines with aryl halides or triflates, providing access to a wide array of diaryl and heteroaryl amines, which are common motifs in pharmaceuticals.

Mechanism Overview:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The aniline displaces a ligand on the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.

This reaction is highly valued for its functional group tolerance and broad substrate scope.[10]

Suzuki-Miyaura Coupling

While the amino group itself does not directly participate in the Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, transforming the molecule into a suitable coupling partner.[1][11][12] This palladium-catalyzed reaction forms C-C bonds between an organoboron compound and an organic halide or triflate.[11]

Application Workflow:

-

Diazotization and Halogenation (Sandmeyer Reaction): The amino group of this compound can be converted to a diazonium salt, which is then displaced by a halide (e.g., Br, I) to yield a halogenated benzotrifluoride derivative.

-

Suzuki-Miyaura Coupling: The resulting aryl halide can then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-based substituents.[1][11]

This two-step sequence dramatically expands the synthetic utility of the starting aniline, enabling the construction of complex biaryl structures that are prevalent in many drug candidates.

Examples in Development

While a specific marketed drug directly synthesized from this compound is not prominently disclosed in public literature, the utility of closely related analogs is well-established. For instance, 3-aminobenzotrifluoride is a known intermediate in the synthesis of the anti-androgen drug bicalutamide and the herbicide fluometuron.[13] Furthermore, substituted trifluoromethyl anilines are key components in the synthesis of numerous kinase inhibitors and other targeted therapies. For example, 3-bromo-5-(trifluoromethyl)aniline is a precursor for an intermediate used in the synthesis of the leukemia drug Nilotinib.[14] These examples underscore the high value of the trifluoromethylaniline scaffold in modern drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions. It is classified as an acute toxicant and an irritant.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of reactive and modulatory functional groups provides a versatile platform for the creation of novel molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage the benefits of fluorine chemistry in their discovery and development programs. The synthetic pathways and transformations discussed in this guide provide a solid foundation for the innovative application of this valuable intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate.

- Kingsley, S. M., et al. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.

- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.

- Grige, A., & Priede, M. (2021). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53581.

- Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- Ogawa, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-145.

- Hangzhou Sartort Biopharma Co., Ltd. (n.d.). This compound factory price.

- An, J., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 89(7), 4586-4594.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction [Video]. YouTube.

- Liotta, D. C., & Zima, G. (1979). Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof. U.S.

- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

- Wang, L., et al. (2022). ESI for EDC-promoted one-step synthesis of Teriflunomide at industrial scale. RSC Advances, 12, 12345-12349.

- Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6569.

- Scherer, D. G., & Wampfler, G. L. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. U.S.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.

- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.

- Gök, Y., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(62), 35559-35566.

- ATB. (n.d.). Benzotrifluoride | C7H5F3 | MD Topology | NMR | X-Ray.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound factory price, CasNo.96100-12-8 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 4. This compound | C8H8F3N | CID 2737713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]

- 7. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chempoint.com [chempoint.com]

- 14. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylbenzotrifluoride, also known as 3-methyl-5-(trifluoromethyl)aniline, is a substituted aniline that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique structure, featuring an electron-donating amino group and a methyl group, along with a strongly electron-withdrawing trifluoromethyl group on the aromatic ring, imparts distinct physicochemical properties that are highly valuable in medicinal chemistry and materials science.[1] The trifluoromethyl group is particularly significant as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the physical properties, spectroscopic data, synthesis, and safe handling of this compound to support its application in research and development.

Molecular Structure and Identification

The structural representation of this compound is fundamental to understanding its reactivity and interactions.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, purification procedures, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 96100-12-8 | [2] |

| Molecular Formula | C₈H₈F₃N | [2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Appearance | White to yellow solid | |

| Boiling Point | 203.3 °C at 760 mmHg | [3] |

| Melting Point | Data not available for this specific isomer. The related compound 3-(Trifluoromethyl)aniline has a melting point of 5-6 °C. | [4] |

| Density | Data not available for this specific isomer. The related compound 3-(Trifluoromethyl)aniline has a density of 1.29 g/cm³. | [4] |

| Solubility | Data not available. Likely soluble in common organic solvents like ethanol, acetone, and dichloromethane. Sparingly soluble in water. | |

| Storage | Room temperature, under an inert atmosphere. |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons would appear as multiplets in the aromatic region (typically 6.5-7.5 ppm), with their splitting patterns influenced by their positions relative to the substituents. The amino group protons would likely appear as a broad singlet, and the methyl group protons as a sharp singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (175.15). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or parts of the aromatic ring.

Synthesis of this compound

The most common and industrially viable method for the synthesis of substituted anilines like this compound is the reduction of the corresponding nitroaromatic compound, in this case, 3-methyl-5-nitrobenzotrifluoride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-Methyl-5-nitrobenzotrifluoride

This protocol describes a general procedure for the reduction of a nitroarene to an aniline using iron powder in the presence of an acid, a classic and robust method.

Materials:

-

3-Methyl-5-nitrobenzotrifluoride

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-nitrobenzotrifluoride and ethanol.

-

Addition of Iron: To the stirred solution, add iron powder.

-

Initiation of Reaction: Slowly add concentrated hydrochloric acid dropwise to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the excess iron powder and iron salts. Wash the residue with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and basify the solution with sodium carbonate or sodium hydroxide solution to precipitate the aniline.

-

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield the pure compound.

Causality behind Experimental Choices:

-

Choice of Reducing Agent: Iron in acidic medium is a cost-effective and efficient reducing agent for nitro groups.[5] Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) is an alternative clean method but requires specialized equipment for handling hydrogen gas.

-

Solvent: Ethanol is a common solvent for this reaction as it dissolves the organic substrate and is compatible with the aqueous acidic conditions.

-

Acid: Hydrochloric acid is used to activate the iron metal and provide the necessary protons for the reduction reaction.

-

Basification: The aniline product forms a salt with the acid in the reaction mixture. Basification is necessary to liberate the free aniline for extraction into an organic solvent.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information:

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Applications in Research and Drug Development

The presence of the trifluoromethyl group makes this compound a valuable synthon in the development of new pharmaceuticals and agrochemicals. The -CF₃ group can significantly alter the electronic properties of the molecule, improve its metabolic stability by blocking potential sites of oxidation, and increase its lipophilicity, which can enhance cell membrane permeability and bioavailability.[1] As a primary amine, it can be readily derivatized through a variety of reactions, including acylation, alkylation, and diazotization, to introduce further molecular diversity and build more complex and biologically active molecules.

Conclusion

This compound is a key chemical intermediate with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its physical properties, a practical synthetic protocol, and essential safety information. While a complete experimental dataset for this specific isomer is not fully available in the public domain, the information provided, supplemented with data from closely related analogs, offers a robust starting point for researchers and scientists working with this compound. As with any chemical, a thorough literature search and adherence to safe laboratory practices are paramount for its successful and safe application.

References

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

- 3-(Trifluoromethyl)aniline - Wikipedia. (URL: [Link])

- This compound | C8H8F3N | CID 2737713 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H8F3N | CID 2737713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of 3-Amino-5-methylbenzotrifluoride, a critical chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Strategic Importance of this compound in Medicinal Chemistry

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is a substituted aniline that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its value stems from the unique combination of three key structural features on a benzene ring: an amino group, a methyl group, and a trifluoromethyl group.

The amino group serves as a versatile synthetic handle, allowing for a wide array of chemical transformations. It can readily undergo diazotization, acylation, and alkylation, providing a gateway to a diverse range of derivatives.[3] The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature significantly impacts the molecule's reactivity, pKa, lipophilicity, and metabolic stability.[4] The incorporation of a CF3 group is a well-established strategy in modern drug design to enhance a compound's pharmacokinetic and pharmacodynamic profile. The methyl group , in turn, provides an additional point for substitution and can influence the molecule's overall shape and interaction with biological targets.

This strategic combination of functional groups makes this compound a highly sought-after building block for the synthesis of complex, high-value molecules with tailored properties for therapeutic and agricultural applications.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in the laboratory.

Physical Properties

| Property | Value | Source |

| CAS Number | 96100-12-8 | [5][6] |

| Molecular Formula | C8H8F3N | [5][6] |

| Molecular Weight | 175.15 g/mol | [5] |

| Appearance | Off-white to light beige solid/powder | [6] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Density | Not readily available | |

| pKa | Lower than aniline (approx. 4.6) due to the electron-withdrawing CF3 group | [4] |

| Solubility | Generally insoluble in water, soluble in common organic solvents. | [7] |

Spectroscopic Characterization

The structural features of this compound give rise to a unique spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as multiplets in the aromatic region, with their chemical shifts influenced by the directing effects of the three substituents. The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the substituents.

-

FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol ). The fragmentation pattern will likely involve the loss of fragments such as HCN, methyl radical, and trifluoromethyl radical, providing further structural confirmation.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially scalable synthesis of this compound involves a two-step process: the nitration of a suitable precursor followed by the reduction of the nitro group.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Methyl-3-nitro-5-(trifluoromethyl)benzene

Causality: The nitration of 3-methylbenzotrifluoride is an electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, and the methyl group is an ortho-, para-director. The substitution pattern is therefore directed to the positions meta to the CF3 group and ortho/para to the methyl group, leading to the desired 3-nitro-5-methylbenzotrifluoride as a major product.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Addition of Starting Material: Add 3-methylbenzotrifluoride dropwise from the dropping funnel to the nitrating mixture, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will separate as an oil.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-methyl-3-nitro-5-(trifluoromethyl)benzene. Further purification can be achieved by vacuum distillation.

Step 2: Reduction of 1-Methyl-3-nitro-5-(trifluoromethyl)benzene

Causality: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro compounds to the corresponding anilines. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity.

Protocol:

-

Reaction Setup: To a hydrogenation vessel, add a solution of 1-methyl-3-nitro-5-(trifluoromethyl)benzene in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (40-50 °C).

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the amino group, with its nucleophilicity and the overall reactivity of the aromatic ring being modulated by the electronic effects of the trifluoromethyl and methyl groups.

Caption: Key reactions of this compound.

Diazotization and Sandmeyer Reactions

The primary amino group can be readily converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[7][8] This diazonium intermediate is highly versatile and can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring, such as halogens, cyano, and hydroxyl groups.[7][9][10] The mechanism involves a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[7][8][10]

Acylation

The amino group of this compound can be acylated using acyl chlorides or anhydrides to form the corresponding amides. However, the electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amino group, which may necessitate slightly harsher reaction conditions or the use of a catalyst compared to the acylation of aniline.[11] Protecting the amino group as an amide is a common strategy to moderate its activating effect and to direct subsequent electrophilic aromatic substitution reactions.

Application in Drug Development: The Synthesis of Nilotinib

A prime example of the utility of this compound derivatives in drug development is in the synthesis of Nilotinib , a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[3][12] A key intermediate in several reported syntheses of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline .[12][13][14][15]

Caption: Simplified synthetic route to Nilotinib highlighting the key intermediate.

This intermediate is synthesized from a derivative of 3-aminobenzotrifluoride, such as 3-amino-5-bromobenzotrifluoride, via a copper-catalyzed Ullmann coupling with 4-methylimidazole.[14] The resulting 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is then coupled with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid to form the final Nilotinib drug substance.[3] This example underscores the critical role of trifluoromethylated anilines as key building blocks in the synthesis of modern targeted therapies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal and agricultural chemists. Its unique structural and electronic properties, conferred by the trifluoromethyl group, make it an ideal starting material for the synthesis of complex molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and crop protection agents.

References

- Manus Aktteva Biopharma LLP.

- Slideshare. E1 & E2 mechanism, sandmeyer and benzyne mechanism. [Link]

- BYJU'S. Sandmeyer Reaction Mechanism. [Link]

- Wikipedia. Sandmeyer reaction. [Link]

- Natco Research Centre. Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. [Link]

- Filo. Explain the mechanism of sandmeyer's reaction. [Link]

- pro-synthesis.com. Synthesis of Nilitinib: How to Use 3-(4-Methyl-Imidazol-1-yl)-5-(Trifluoromyl) Aniline? [Link]

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- PubChem. This compound. [Link]

- Quora.

- AWS. Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. [Link]

- Google Patents. Process for the synthesis of organic compounds.

- PubChemLite. This compound (C8H8F3N). [Link]

- PubChem. 3-(Trifluoromethyl)aniline. [Link]

- Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- PMC - NIH.

- HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

- Google Patents. Process for the preparation of nitro-substituted benzotrifluoride compounds.

- ACS Publications.

- Googleapis. Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]

- Google Patents.

- Sciencemadness.org.

- PubChem. 3-Aminobenzotrifluoride-D4. [Link]

- Googleapis. Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]

- Chegg. Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethylbenzene from benzene or any mono-substituted benzene. [Link]

- ATB. 3-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]

- ACS Publications.

Sources

- 1. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 2. benchchem.com [benchchem.com]

- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C8H8F3N | CID 2737713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline(694499-26-8) 1H NMR [m.chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. E1 &E2 mechanism, sandmeyer and benzyne mechanism | PDF [slideshare.net]

- 10. Explain the mechanism of sandmeyer's reaction | Filo [askfilo.com]

- 11. quora.com [quora.com]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Page loading... [wap.guidechem.com]

- 15. manusaktteva.com [manusaktteva.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methylbenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Amino-5-methylbenzotrifluoride, a key building block in the pharmaceutical and agrochemical industries. The document delves into the prevalent synthetic strategy, which involves the nitration of 5-methylbenzotrifluoride followed by the reduction of the intermediate, 3-nitro-5-methylbenzotrifluoride. This guide offers a detailed, step-by-step experimental protocol, discusses the mechanistic underpinnings of each reaction, and provides insights into the critical process parameters that ensure a high yield and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Significance of this compound

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique trifluoromethyl (-CF3) and amino (-NH2) functional groups on a methylated benzene ring make it a valuable scaffold for the development of novel therapeutic agents and crop protection products.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The strategic placement of the amino group provides a reactive handle for further molecular elaboration, making this compound a cornerstone in the synthesis of various high-value chemicals.

This guide will focus on the most industrially viable and commonly employed synthetic route to this compound, providing a detailed exploration of the underlying chemical principles and practical experimental procedures.

The Predominant Synthetic Pathway: A Two-Step Approach

The most established and efficient synthesis of this compound commences with the commercially available starting material, 5-methylbenzotrifluoride. The synthesis unfolds in two sequential steps:

-

Electrophilic Aromatic Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring of 5-methylbenzotrifluoride to yield 3-nitro-5-methylbenzotrifluoride.

-

Reduction of the Nitro Group: The conversion of the nitro group in 3-nitro-5-methylbenzotrifluoride to a primary amine (-NH2) to afford the final product, this compound.

This pathway is favored due to the accessibility of the starting material and the generally high yields and selectivity achievable in both steps.

Caption: The primary synthetic route to this compound.

Mechanistic Insights and Experimental Causality

A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis and troubleshooting potential issues.

Step 1: Regioselective Nitration of 5-Methylbenzotrifluoride

The nitration of 5-methylbenzotifluoride is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to this transformation is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

Mechanism of Nitronium Ion Formation:

The nitronium ion then attacks the electron-rich aromatic ring of 5-methylbenzotrifluoride. The regioselectivity of this attack is dictated by the electronic effects of the existing substituents: the methyl group (-CH₃) and the trifluoromethyl group (-CF₃).

-

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to its positive inductive effect (+I) and hyperconjugation. It enriches the electron density at the ortho and para positions.

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful negative inductive effect (-I). It withdraws electron density from the ring, particularly from the ortho and para positions.

In 5-methylbenzotrifluoride, these two groups are in a meta-relationship. The directing effects are therefore cooperative. The methyl group activates the positions ortho and para to it (positions 2, 4, and 6), while the trifluoromethyl group directs incoming electrophiles to the positions meta to it (positions 3 and 5). The position that is activated by the methyl group and also meta to the trifluoromethyl group is position 3. Therefore, the nitration reaction proceeds with high regioselectivity to yield 3-nitro-5-methylbenzotrifluoride .

Caption: Simplified workflow of the electrophilic nitration step.

Step 2: Reduction of 3-Nitro-5-methylbenzotrifluoride

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis, with several reliable methods available. The choice of reducing agent often depends on factors such as cost, scale, functional group tolerance, and safety considerations.

Two of the most common and effective methods are:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel. It is a clean and efficient method, often providing high yields and purity. The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. The catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating the reduction.

-

Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, most commonly hydrochloric acid (HCl). The reaction generates hydrogen in situ, which then reduces the nitro group. Iron is often preferred due to its low cost and the formation of iron oxides as byproducts, which are generally easy to remove.

The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron and two-proton steps, proceeding through nitroso and hydroxylamine intermediates.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the synthesis.

Protocol for the Nitration of 5-Methylbenzotrifluoride

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |

| 5-Methylbenzotrifluoride | 160.13 | 1.28 | 1.0 | 160 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | - | 300 mL |

| Concentrated Nitric Acid (70%) | 63.01 | 1.42 | 1.1 | 70 mL |

| Dichloromethane | 84.93 | 1.33 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed |

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the concentrated sulfuric acid (300 mL).

-

Cool the sulfuric acid to 0-5 °C in an ice-water bath.

-

Slowly add the 5-methylbenzotrifluoride (160 g, 1.0 mol) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding the concentrated nitric acid (70 mL, 1.1 mol) to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the stirred solution of 5-methylbenzotrifluoride in sulfuric acid over a period of 1-2 hours. The internal temperature must be maintained between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approximately 1 kg) with stirring.

-

Allow the ice to melt, and then transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-nitro-5-methylbenzotrifluoride as a yellow oil.

-

The crude product can be purified by vacuum distillation to obtain a pale yellow oil.

Expected Yield: 85-95%

Protocol for the Reduction of 3-Nitro-5-methylbenzotrifluoride (Catalytic Hydrogenation)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |

| 3-Nitro-5-methylbenzotrifluoride | 205.13 | ~1.4 | 0.85 | 174 g |

| Palladium on Carbon (10 wt. %) | - | - | - | 1.7 g |

| Methanol | 32.04 | 0.792 | - | 800 mL |

| Hydrogen Gas | 2.02 | - | - | As needed |

Procedure:

-

To a hydrogenation vessel (e.g., a Parr shaker), add the 3-nitro-5-methylbenzotrifluoride (174 g, 0.85 mol) and methanol (800 mL).

-

Carefully add the 10% palladium on carbon catalyst (1.7 g).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

-

Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen gas.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to remove the methanol.

-

The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 90-98%

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 5-Methylbenzotrifluoride | C₈H₇F₃ | 160.13 | Colorless liquid | 373-16-0 |

| 3-Nitro-5-methylbenzotrifluoride | C₈H₆F₃NO₂ | 205.13 | Pale yellow oil | 7745-76-8 |

| This compound | C₈H₈F₃N | 175.15 | Colorless to pale yellow liquid | 96100-12-8[2][3] |

Conclusion

The synthesis of this compound via the nitration of 5-methylbenzotrifluoride and subsequent reduction of the nitro intermediate is a robust and efficient method. A thorough understanding of the principles of electrophilic aromatic substitution and the various available reduction techniques allows for the optimization of this process to achieve high yields and purity. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate, which serves as a critical starting point for the development of new pharmaceuticals and agrochemicals.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Traynelis, V. J., & McSweeney, J. V. (1966). Ylide Methylation of Aromatic Nitro Compounds. The Journal of Organic Chemistry, 31(1), 243–247.[4]

- Metwally, N. H., Abdalla, M. A., Mosselhi, M. A. N., & El-Desoky, E. A. (2015). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides.

- PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information.

- European Patent Office. (1984). Process for the preparation of nitro-substituted benzotrifluoride compounds (EP0129528B1).[8]

- Hangzhou Sartort Biopharma Co., Ltd. (n.d.). This compound factory price.

- NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook.

- Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[12]

- PubChem. (n.d.). 2-Bromo-5-nitrobenzotrifluoride. National Center for Biotechnology Information.

- PubChem. (n.d.). P-Nitrobenzotrifluoride. National Center for Biotechnology Information.

- Journal of the Chemical Society (Resumed). (1949). Organic fluoro-compounds. Part I.

- PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride. National Center for Biotechnology Information.

- Acta Chimica Slovenica. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.[18]

- Journal of Molecular Structure. (2015). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.[19]

Sources

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 3-Amino-5-methylbenzotrifluoride: A Cornerstone Intermediate in Modern Chemical Synthesis

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for enhancing pharmacological and physicochemical properties. Among the repertoire of fluorinated building blocks, this compound (CAS: 96100-12-8), also known as 3-methyl-5-(trifluoromethyl)aniline, has emerged as a critical intermediate. Its unique trifecta of an aromatic ring, a nucleophilic amino group, and a metabolically robust trifluoromethyl group makes it a highly valuable scaffold for constructing complex target molecules with optimized characteristics.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its application, synthesis, and analysis, reflecting field-proven insights and ensuring a foundation of scientific integrity.

Section 1: Core Physicochemical Properties and Specifications

A thorough understanding of a chemical intermediate's properties is the foundation of its effective use. This compound is typically supplied as an off-white to light-colored powder or solid.[1] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₃N | [2][3] |

| Molecular Weight | 175.15 g/mol | [2][3] |

| CAS Number | 96100-12-8 | [2] |

| IUPAC Name | 3-methyl-5-(trifluoromethyl)aniline | [2] |

| Boiling Point | 203.3 °C at 760 mmHg | [3] |

| Appearance | Off-white powder/solid | [1] |

| Purity (Typical) | ≥98% | [3] |

| Storage Conditions | Room temperature, inert atmosphere, dark place | [3] |

Section 2: The Trifluoromethyl Group: A Pillar of Medicinal Chemistry

The utility of this compound is fundamentally derived from the properties conferred by the trifluoromethyl (-CF₃) group. This group is not merely a placeholder but a potent modulator of molecular behavior.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Replacing a metabolically vulnerable methyl or hydrogen group with a -CF₃ group is a well-established strategy to increase a drug candidate's half-life and reduce patient drug load.[2][4]

-

Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter, π = 0.88), which can significantly improve a molecule's ability to permeate cellular membranes. This is critical for oral bioavailability and, in some cases, for crossing the blood-brain barrier.[2]

-

Modulation of Basicity: As a powerful electron-withdrawing group, the -CF₃ substituent significantly reduces the basicity (pKa) of the nearby amino group. This modulation is crucial for optimizing interactions with biological targets and can prevent unwanted off-target effects or improve pharmacokinetic profiles by altering the ionization state at physiological pH.

-

Binding Interactions: The -CF₃ group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[4]

The strategic placement of the -CF₃ group on the aniline scaffold provides a reliable and predictable method for chemists to instill these desirable properties into their lead compounds.[3]

Section 3: Synthesis and Purification Workflow

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A common and logical synthetic route involves the catalytic reduction of a nitro precursor.

Diagram: Representative Synthesis Workflow

Sources

- 1. rsc.org [rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

A-Technical-Guide-to-3-Amino-5-methylbenzotrifluoride-Properties-Synthesis-and-Applications

Executive Summary

3-Amino-5-methylbenzotrifluoride, systematically known by its IUPAC name 3-methyl-5-(trifluoromethyl)aniline , is a specialized aromatic amine of significant interest in medicinal chemistry and materials science.[1][2] Its unique trifluoromethyl substituent imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability in bioactive molecules.[2] This guide provides a comprehensive overview of its chemical and physical characteristics, common synthetic pathways, reactivity, and key applications, particularly in the realm of drug discovery and development.

Nomenclature and Structural Analysis

The structural framework of this compound consists of an aniline core substituted with a methyl group and a trifluoromethyl group at the 3 and 5 positions, respectively.

-

Molecular Weight: 175.15 g/mol [1]

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino and methyl groups on the benzene ring creates a unique electronic environment that influences its reactivity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methyl-5-(trifluoromethyl)aniline is presented below. These properties are crucial for its handling, reaction optimization, and application in various chemical processes.

| Property | Value | Source |

| Appearance | Off-white powder | [3] |

| Molecular Weight | 175.15 g/mol | [1] |

| Purity | ≥99% | [3] |

| Moisture Content | ≤0.1% | [3] |

| Storage | Under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Manufacturing

The synthesis of 3-methyl-5-(trifluoromethyl)aniline typically involves a multi-step process starting from readily available precursors. A common synthetic strategy is the nitration of a substituted benzotrifluoride followed by reduction of the nitro group.

A representative synthetic workflow is illustrated below:

Caption: A general synthetic route to 3-methyl-5-(trifluoromethyl)aniline.

This process involves the initial formation of 3-methylbenzotrifluoride, which is then nitrated to introduce a nitro group at the 5-position. Subsequent reduction of the nitro group yields the final product. The choice of reagents and reaction conditions at each step is critical for achieving high yield and purity.

Chemical Reactivity and Derivatization

The amino group in 3-methyl-5-(trifluoromethyl)aniline is a key functional handle for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Reactions of the Amino Group

The primary amino group readily undergoes reactions such as:

-

Acylation and Amidation: Reaction with acyl chlorides or anhydrides to form amides.[2]

-

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).

A common derivatization is the reaction with other molecules to form more complex structures, as seen in the synthesis of pharmacologically active compounds. For instance, it can be reacted with substituted imidazoles to form intermediates for kinase inhibitors.[4]

Caption: Acylation of 3-methyl-5-(trifluoromethyl)aniline.

Applications in Medicinal Chemistry and Drug Development

The trifluoromethyl group is a highly sought-after substituent in modern drug design due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 3-methyl-5-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of a wide range of therapeutic agents.[2]

Its derivatives have been explored in the development of:

-

Kinase Inhibitors: As a scaffold for compounds targeting various kinases involved in cancer and inflammatory diseases.[4]

-

Agrochemicals: For the creation of novel pesticides and herbicides with improved efficacy.[2]

The incorporation of this aniline derivative allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.

Caption: Role in drug discovery logic.

Experimental Protocols

Representative Synthesis: Reduction of 3-Methyl-5-nitrobenzotrifluoride

This protocol describes the catalytic hydrogenation of 3-methyl-5-nitrobenzotrifluoride to 3-methyl-5-(trifluoromethyl)aniline.

Materials:

-

3-Methyl-5-nitrobenzotrifluoride

-

5% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Parr hydrogenator or similar apparatus

Procedure:

-

In a pressure vessel, dissolve 3-methyl-5-nitrobenzotrifluoride in ethanol.

-

Carefully add 5% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi.[2]

-

Stir the reaction mixture vigorously at room temperature (25°C).[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure 3-methyl-5-(trifluoromethyl)aniline.

Derivatization: Acylation with Acetyl Chloride

This protocol outlines the acylation of 3-methyl-5-(trifluoromethyl)aniline with acetyl chloride.

Materials:

-

3-methyl-5-(trifluoromethyl)aniline

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-methyl-5-(trifluoromethyl)aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude N-(3-methyl-5-(trifluoromethyl)phenyl)acetamide can be purified by recrystallization or column chromatography.

Safety and Handling

3-methyl-5-(trifluoromethyl)aniline is classified as toxic if swallowed or in contact with skin.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6][7][8]

References

- PubChem. This compound.

- Hangzhou Sartort Biopharma Co., Ltd. This compound factory price. LookChem. [Link]

- Cole-Parmer. Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. [Link]

Sources

- 1. This compound | C8H8F3N | CID 2737713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound factory price, CasNo.96100-12-8 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 4. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

Spectroscopic data for 3-Amino-5-methylbenzotrifluoride

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-methylbenzotrifluoride

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

This compound (IUPAC name: 3-methyl-5-(trifluoromethyl)aniline) is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] Its utility stems from the unique combination of substituents on the aromatic ring. The trifluoromethyl (-CF3) group is a bioisostere for several functional groups and is strategically employed to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity by altering the electronic properties of the molecule.[2] The amino (-NH2) group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.

Given its role as a critical intermediate, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques required to fully characterize this compound. We will delve into the theoretical underpinnings of each method, present field-proven experimental protocols, and offer an expert interpretation of the expected spectral data. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for the analytical validation of this and similar fluorinated intermediates.

Molecular and Physical Properties

A foundational understanding of the basic physical properties of a compound is the first step in any analytical workflow.

| Property | Value | Source |

| CAS Number | 96100-12-8 | [3] |

| Molecular Formula | C8H8F3N | [1][4] |

| Molecular Weight | 175.15 g/mol | [1][3] |

| Monoisotopic Mass | 175.06088375 Da | [1][4] |

| Appearance | Off-white powder | [5] |

The Analytical Workflow: A Multi-Technique Approach

The complete structural elucidation of an organic molecule is never reliant on a single technique. Instead, it is a process of accumulating and integrating complementary data points. The workflow presented here is a self-validating system, where the results from one analysis inform and confirm the others.

Sources

- 1. This compound | C8H8F3N | CID 2737713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 96100-12-8 | this compound - Moldb [moldb.com]

- 4. PubChemLite - this compound (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 5. This compound factory price, CasNo.96100-12-8 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-5-methylbenzotrifluoride

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of 3-Amino-5-methylbenzotrifluoride (CAS No. 96100-12-8), a key intermediate in the pharmaceutical and agrochemical industries.[1] The document details the compound's physicochemical properties, explores its solubility in aqueous and organic solvents, and elucidates the structural and environmental factors governing its solubility behavior. A detailed, field-proven protocol for the experimental determination of solubility via the shake-flask method is provided, complete with analytical quantification steps. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reaction chemistry, formulation development, and safety management.

Introduction to this compound

This compound, also known as 3-methyl-5-(trifluoromethyl)aniline, is an aromatic organic compound featuring an aniline core substituted with a methyl group and a trifluoromethyl group.[2] Its chemical structure is a critical determinant of its reactivity and physical properties. The trifluoromethyl (-CF3) group, in particular, is a common feature in modern drug discovery and agrochemical research, valued for its ability to enhance metabolic stability, lipophilicity, and bioavailability of target molecules.[1] Understanding the solubility of this intermediate is paramount for its effective use in synthesis, enabling researchers to select appropriate solvent systems for reactions, purification, and formulation.

Physicochemical Properties

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The key parameters for this compound are summarized below. These values provide the basis for predicting and explaining its solubility behavior.

| Property | Value | Source |

| CAS Number | 96100-12-8 | PubChem[2] |

| Molecular Formula | C8H8F3N | PubChem[2] |

| Molecular Weight | 175.15 g/mol | PubChem[2] |

| Appearance | Off-white powder / liquid | Hangzhou Sartort Biopharma[3] |

| Boiling Point | 203.3°C at 760 mmHg | Moldb[4] |

| pKa | Not available; estimated to be weakly basic | N/A |

| logP (o/w) | Not available; estimated to be >2 | N/A |

Solubility Profile

The principle of "like dissolves like" is the cornerstone for understanding solubility.[5] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, containing both a polar amino group and non-polar regions (the aromatic ring, methyl, and trifluoromethyl groups), results in a nuanced solubility profile.

Aqueous Solubility

Based on structural analogs and general principles for organic amines, this compound is expected to have low solubility in neutral water . For instance, the related compound 3-Aminobenzotrifluoride has a reported water solubility of 5 g/L (or 0.5 g/100 mL) at 20°C.[6] The addition of a methyl group in this compound is likely to further decrease aqueous solubility due to increased hydrophobicity.

Effect of pH: The presence of the basic amino (-NH2) group is critical. In acidic aqueous solutions, the amino group can be protonated to form an ammonium salt (R-NH3+). This ionic species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility at low pH .[7] Conversely, in basic solutions (e.g., 5% NaOH), the compound is unlikely to show enhanced solubility as it does not possess an acidic proton.[7]

Solubility in Organic Solvents

Given its predominantly organic structure, this compound is expected to be soluble in a range of common organic solvents. While specific quantitative data is scarce, a qualitative solubility profile can be inferred based on its structure and data from similar compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, Ethyl Acetate (EtOAc) | Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amino group. Ethyl acetate is mentioned as a solvent in the synthesis of a similar compound.[8] |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the amino group. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity of the amino group limits solubility in highly non-polar solvents. However, the trifluoromethyl and methyl groups provide some lipophilic character. |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving moderately polar organic compounds. It is used in the workup of related reactions.[9] |

Factors Influencing Solubility

A deeper understanding of the molecular structure allows for a more refined prediction of solubility.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H8F3N | CID 2737713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound factory price, CasNo.96100-12-8 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 4. 96100-12-8 | this compound - Moldb [moldb.com]

- 5. chem.ws [chem.ws]

- 6. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8 [amp.chemicalbook.com]

- 9. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 3-Amino-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Intermediates

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The trifluoromethyl group (-CF3), with its high electronegativity and metabolic stability, is of particular importance. This guide provides an in-depth technical exploration of a key fluorinated building block, 3-Amino-5-methylbenzotrifluoride (also known as 3-methyl-5-(trifluoromethyl)aniline), from its initial discovery to its synthesis and applications. As a Senior Application Scientist, the following narrative is structured to provide not just procedural details but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers in the field.

The "Discovery": A Novel Compound for a New Generation of Herbicides

The first documented synthesis and characterization of this compound as a novel chemical entity is detailed in U.S. Patent 4,532,353, filed on June 16, 1983, by inventors from an undisclosed entity. This patent unequivocally identifies "3-methyl-5-amino benzotrifluoride" as a new compound, highlighting its significance as a crucial chemical intermediate. The primary application envisioned at the time of its discovery was in the synthesis of a new class of 2-haloacetanilide herbicides. This underscores a common driver in the discovery of new chemical entities: the need for specific building blocks to access novel bioactive molecules.

The core inventive step outlined in the patent is a multi-step synthetic pathway designed to introduce the amino, methyl, and trifluoromethyl groups onto the benzene ring in the desired 1, 3, and 5 positions. This pathway represented a significant development in the field of fluorinated aromatic chemistry, providing a viable route to a previously inaccessible substitution pattern.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H8F3N | PubChem |

| Molecular Weight | 175.15 g/mol | PubChem |

| Appearance | Light yellow colored crystals | U.S. Patent 4,532,353 |

| Melting Point | 27-28 °C | U.S. Patent 4,532,353 |

| Boiling Point | 81 °C at 5.1 mm Hg; 203.3°C at 760 mmHg | U.S. Patent 4,532,353; Moldb |

| Solubility | Insoluble in water; soluble in most organic solvents. | A. B. Enterprises |

| CAS Number | 96100-12-8 | PubChem |